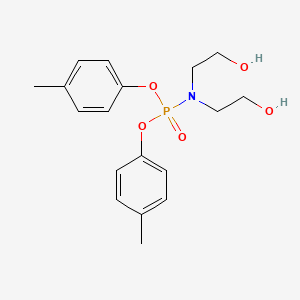
Bis(4-methylphenyl) N,N-bis(2-hydroxyethyl)phosphoramidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-methylphenyl) N,N-bis(2-hydroxyethyl)phosphoramidate: is an organophosphorus compound that has garnered attention in various fields of research due to its unique chemical structure and properties This compound is characterized by the presence of two 4-methylphenyl groups and two hydroxyethyl groups attached to a phosphoramidate core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-methylphenyl) N,N-bis(2-hydroxyethyl)phosphoramidate typically involves the reaction of 4-methylphenyl derivatives with phosphoramidate precursors under controlled conditions. One common method involves the reaction of 4-methylphenyl chloride with N,N-bis(2-hydroxyethyl)phosphoramidate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: Bis(4-methylphenyl) N,N-bis(2-hydroxyethyl)phosphoramidate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoramidate oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into phosphoramidate hydrides using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like acetonitrile at room temperature.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Amines, thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide or dimethylformamide at elevated temperatures.
Major Products:
Oxidation: Phosphoramidate oxides.
Reduction: Phosphoramidate hydrides.
Substitution: Substituted phosphoramidates with various functional groups.
Scientific Research Applications
Chemistry: In chemistry, Bis(4-methylphenyl) N,N-bis(2-hydroxyethyl)phosphoramidate is used as a reagent in the synthesis of other organophosphorus compounds. It serves as a precursor for the preparation of phosphoramidate-based ligands and catalysts .
Biology: The compound has shown potential in biological research as a probe for studying enzyme mechanisms and interactions. It can be used to investigate the activity of phosphatases and other enzymes that interact with phosphorus-containing substrates .
Medicine: In medicine, this compound is being explored for its potential as a drug candidate. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for the development of new therapeutic agents .
Industry: The compound finds applications in the industrial sector as an additive in lubricants and flame retardants. Its ability to form stable complexes with metals makes it useful in the formulation of metalworking fluids and other industrial products .
Mechanism of Action
The mechanism of action of Bis(4-methylphenyl) N,N-bis(2-hydroxyethyl)phosphoramidate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyethyl groups facilitate binding to active sites of enzymes, while the phosphoramidate core can undergo phosphorylation reactions. This interaction can modulate the activity of enzymes and influence various biochemical pathways .
Comparison with Similar Compounds
- Bis(4-methylphenyl) [2-(4-morpholinyl)ethyl]phosphoramidate
- Bis(4-methylphenyl) (2,6-dimethylphenyl)phosphoramidate
- N,N-bis(2-hydroxyethyl)-4-methylbenzenesulfonamide
Comparison: Compared to similar compounds, Bis(4-methylphenyl) N,N-bis(2-hydroxyethyl)phosphoramidate is unique due to its specific combination of 4-methylphenyl and hydroxyethyl groups. This unique structure imparts distinct chemical and biological properties, making it more versatile in various applications. For instance, the presence of hydroxyethyl groups enhances its solubility in polar solvents, while the 4-methylphenyl groups contribute to its stability and reactivity .
Properties
CAS No. |
56622-89-0 |
|---|---|
Molecular Formula |
C18H24NO5P |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-[bis(4-methylphenoxy)phosphoryl-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C18H24NO5P/c1-15-3-7-17(8-4-15)23-25(22,19(11-13-20)12-14-21)24-18-9-5-16(2)6-10-18/h3-10,20-21H,11-14H2,1-2H3 |
InChI Key |
VENWRUSWYNJKEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OP(=O)(N(CCO)CCO)OC2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















